DIABO-Cured Epoxy Resin Outperforms DDS-Cured System in Glass Transition Temperature, Integral Procedure Decomposition Temperature, and Char Yield
In a direct comparison using diglycidyl ether of bisphenol A (DGEBA) as the base resin, the diamine 2,6-di(p-aminophenyl)benzo[1.2.5.4]bisoxazole (DIABO, CAS 17200-77-0) delivered a glass transition temperature (Tg) of 213 °C, an integral procedure decomposition temperature (IPDT) of 885 °C, and a char yield at 572 °C of 39.82 %, whereas the DGEBA/DDS (diaminodiphenyl sulfone) reference system achieved only 175 °C, 604 °C, and 21.57 %, respectively [1]. A mixed DIABO/DDS system gave intermediate values (Tg 193 °C, IPDT 734 °C, char yield 24.66 %), confirming the monotonic benefit of DIABO incorporation.
| Evidence Dimension | Cured epoxy thermal resistance (Tg by TBA, IPDT by TGA, char yield at 572 °C) |
|---|---|
| Target Compound Data | Tg = 213 °C; IPDT = 885 °C; Char yield = 39.82 % |
| Comparator Or Baseline | DGEBA/DDS: Tg = 175 °C; IPDT = 604 °C; Char yield = 21.57 %. DGEBA/DIABO/DDS: Tg = 193 °C; IPDT = 734 °C; Char yield = 24.66 % |
| Quantified Difference | ΔTg = +38 °C (vs DDS); ΔIPDT = +281 °C; ΔChar yield = +18.25 percentage points |
| Conditions | DGEBA cured with stoichiometric diamine; TBA for Tg, TGA in air for IPDT and char yield |
Why This Matters
The 38 °C higher Tg and nearly doubled char yield directly translate to longer service life at elevated temperature and better intrinsic flame retardancy, critical metrics for aerospace and electronics encapsulant procurement.
- [1] Curing Behavior and Heat Resistance of Epoxy Resin Cured by Diamine with Heterocyclic Ring. Journal of Reinforced Plastics and Composites, 2007, 26(16), 1695-1705. View Source
